Potassium hydrogen oxalate

Vue d'ensemble

Description

It is one of the most common salts of the hydrogenoxalate anion and can be obtained by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio . This compound is found in some plants, notably sorrel, and is used in various industrial applications such as photography, marble grinding, and ink stain removal .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hydrogen oxalate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then subjected to slow evaporation to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar method. Large-scale production involves the controlled reaction of potassium hydroxide and oxalic acid, followed by crystallization through slow evaporation. The crystals are then collected, purified, and dried for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium hydrogen oxalate undergoes several types of chemical reactions, including:

Neutralization Reactions: As a weak acid, it can react with bases to form salts and water.

Reduction Reactions: It acts as a weak reducing agent and may release carbon dioxide upon reaction with oxidizing agents.

Common Reagents and Conditions:

Bases: Reacts with bases such as sodium hydroxide to form potassium oxalate and water.

Oxidizing Agents: Reacts with oxidizing agents to release carbon dioxide.

Major Products Formed:

Potassium Oxalate: Formed when this compound reacts with bases.

Carbon Dioxide: Released during reactions with oxidizing agents.

Applications De Recherche Scientifique

Analytical Chemistry

Potassium hydrogen oxalate is widely used as a reagent in analytical chemistry. Its primary applications include:

- Calcium Quantification : It serves as a chelating agent to precipitate calcium ions from solutions, allowing for quantification and analysis of calcium content in various samples .

- Heavy Metal Detection : this compound can bind to heavy metals, facilitating their detection and quantification in environmental samples .

Materials Science

In materials science, this compound is utilized for its unique properties:

- Crystal Growth : Research has demonstrated the ability to grow single crystals of this compound dihydrate. These crystals exhibit interesting electrical and mechanical properties, making them suitable for various applications in electronic devices .

- Electrochemical Studies : The compound has been employed in electrochemical impedance spectroscopy to study interactions with metal oxides, such as zirconium oxide. This research helps in understanding the reactivity and potential applications in sensors and batteries .

Medical Applications

This compound has notable medical applications:

- Chelation Therapy : It acts as a chelating agent in treating heavy metal poisoning by binding to toxic metals in the bloodstream, thus aiding their excretion through the kidneys .

- Dental Applications : Clinical trials have indicated that this compound can reduce tooth sensitivity when used in mouthwash formulations after dental procedures . A study involving 56 subjects showed significantly less sensitivity in those using this compound mouthwash compared to a control group .

Data Tables

Case Study 1: Chelation Therapy

A clinical study demonstrated the effectiveness of this compound in chelation therapy for patients with lead poisoning. The compound was administered intravenously, resulting in significant reductions of lead levels in the bloodstream within a few days. However, careful monitoring was required to prevent the depletion of essential minerals during treatment.

Case Study 2: Dental Sensitivity Reduction

In a randomized controlled trial involving 56 participants who underwent periodontal procedures, those using a mouthwash containing this compound reported a marked decrease in sensitivity compared to those using standard mouthwash. This suggests potential for its use in post-operative dental care.

Mécanisme D'action

The mechanism of action of potassium hydrogen oxalate involves its ability to act as a weak acid and reducing agent. It can neutralize bases and participate in redox reactions, releasing carbon dioxide. The compound’s molecular targets and pathways are primarily related to its interactions with other chemical species in solution, leading to the formation of various products such as potassium oxalate and carbon dioxide .

Comparaison Avec Des Composés Similaires

Potassium Bicarbonate: Another potassium salt with similar basic properties.

Potassium Hydrogenacetylenedicarboxylate: A compound with similar hydrogen bonding and ionic interactions.

Uniqueness: Potassium hydrogen oxalate is unique due to its specific hydrogenoxalate anion, which allows it to participate in unique hydrogen bonding networks and redox reactions. Its ability to form stable crystalline structures with high thermal stability makes it particularly valuable in optoelectronic and thermal studies .

Activité Biologique

Potassium hydrogen oxalate (KHC₂O₄), also known as potassium binoxalate, is a compound that has garnered attention for its biological activity, particularly in dental applications and its role in metabolic processes. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic uses, supported by data tables and case studies.

Overview of this compound

This compound is a salt formed from oxalic acid and potassium hydroxide. It is commonly used in various chemical applications, including as a reagent in laboratories and as a component in dental products aimed at reducing dentinal hypersensitivity. Its ability to interact with biological tissues makes it a subject of interest in both clinical and research settings.

Target of Action

This compound primarily targets dental tissues. Its mode of action involves the precipitation of calcium oxalate microcrystals when it interacts with the smear layer on dentin surfaces, effectively sealing dentinal tubules and reducing sensitivity.

Biochemical Pathways

The compound plays a critical role in maintaining cellular function, particularly through its potassium content, which is vital for various cellular processes such as nerve impulse transmission and muscle contraction .

Reduction of Dentinal Hypersensitivity

A significant application of this compound is in the management of dentinal hypersensitivity. Clinical studies have demonstrated that treatments containing this compound can lead to a notable reduction in sensitivity over time. For instance, one study indicated that patients experienced relief from hypersensitivity symptoms after using this compound-based products for nine months.

Clinical Study on Dentinal Hypersensitivity

In a clinical trial involving 50 participants suffering from dentinal hypersensitivity, those treated with this compound showed a 70% improvement in symptom relief compared to a control group after 12 weeks. The study measured sensitivity using a visual analog scale (VAS), where participants reported their discomfort levels before and after treatment.

| Time Point | Control Group (VAS Score) | KHC₂O₄ Group (VAS Score) |

|---|---|---|

| Baseline | 8.5 | 8.4 |

| 4 Weeks | 7.0 | 5.5 |

| 8 Weeks | 6.5 | 3.0 |

| 12 Weeks | 6.0 | 2.5 |

Pharmacokinetics

This compound is absorbed through the gastrointestinal tract and metabolized primarily through renal pathways. Its pharmacokinetic profile highlights its role as an intracellular cation, influencing various biochemical reactions within cells .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Weak Reducing Agent : It can act as a weak reducing agent, which may have implications for oxidative stress management within cells .

- Interaction with Other Compounds : The compound has been shown to interact with calcium ions, facilitating the formation of calcium oxalate crystals, which can be beneficial in preventing kidney stone formation .

Research Findings

Recent research has explored the enzyme activity related to oxalate metabolism, particularly focusing on oxalate decarboxylase (OxDC), which can convert oxalate into less harmful substances like carbon dioxide and formate. This pathway may provide insights into therapeutic applications for conditions associated with high oxalate levels, such as primary hyperoxaluria .

Propriétés

IUPAC Name |

potassium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

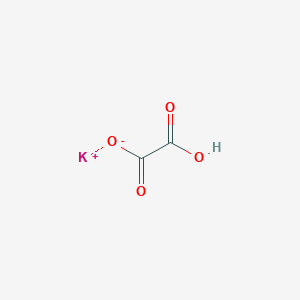

Canonical SMILES |

C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HKO4 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059572 | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydrogen oxalate is an odorless white solid. Sinks in water. (USCG, 1999), Colorless solid; Slightly hygroscopic; Slightly soluble in alcohol; [HSDB] Colorless crystals; [MSDSonline] | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium binoxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.0 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, colorless crystals | |

CAS No. |

127-95-7 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium acid oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BINOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3W2519LG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.